1,4-Pentadiyn-3-one, 1,5-bis(4-methoxyphenyl)-

Description

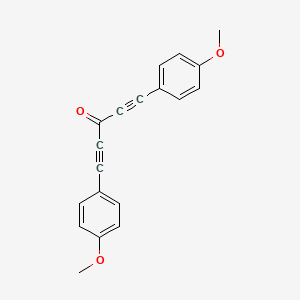

Chemical Structure and Properties The compound 1,4-Pentadiyn-3-one, 1,5-bis(4-methoxyphenyl)- (CAS 50764-85-7), also known as bis(4-methoxybenzylidene)acetone, has the molecular formula C₁₉H₁₈O₃ and a conjugated diynone backbone with two 4-methoxyphenyl substituents . It is synthesized via transition-metal-free methods, such as TfOH-promoted cyclization of diynones with water, achieving an 81% yield . Its crystalline structure and reactivity make it a precursor for 4-pyrones and other heterocycles .

Applications

The compound exhibits antitumor activity, with derivatives showing cytotoxicity against cancer cell lines (e.g., HL-60, HSC-2) at low micromolar concentrations . Its stability, attributed to the absence of an active methylene group (unlike curcumin), enhances its utility in pharmaceutical research .

Structure

3D Structure

Properties

CAS No. |

34793-63-0 |

|---|---|

Molecular Formula |

C19H14O3 |

Molecular Weight |

290.3 g/mol |

IUPAC Name |

1,5-bis(4-methoxyphenyl)penta-1,4-diyn-3-one |

InChI |

InChI=1S/C19H14O3/c1-21-18-11-5-15(6-12-18)3-9-17(20)10-4-16-7-13-19(22-2)14-8-16/h5-8,11-14H,1-2H3 |

InChI Key |

NINRYTKTCIYKTC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C#CC(=O)C#CC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Claisen-Schmidt Condensation for Analogous Compounds

While direct preparation methods for the diynone are limited, related compounds such as (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one are commonly synthesized via Claisen-Schmidt condensation. This involves the base-catalyzed condensation of 4-methoxybenzaldehyde with acetone or diketone precursors, producing α,β-unsaturated ketones with conjugated dienone systems.

- Reaction conditions: Typically, a strong base such as sodium hydroxide in ethanol is used.

- Mechanism: Formation of enolate ion from acetone, nucleophilic attack on aldehyde carbonyl, followed by dehydration to yield the conjugated product.

- Scalability: This method is industrially viable due to mild conditions and high yields.

Though this method is more documented for dienone analogs, it offers a conceptual framework for synthesizing related pentadiyn-3-one derivatives by adapting precursors and reaction conditions.

Ultrasonic-Assisted Preparation Method (Patent PT2054365E)

A patented method describes the preparation of related penta-1,4-dien-3-one derivatives using ultrasonic irradiation to enhance reaction efficiency:

-

- 1,5-bis[3-methoxy-4-(3-methylbut-2-enyloxy)phenyl]penta-1,4-dien-3-one (0.001 mol, 540 mg)

- Dimethylformamide (5–20 mL)

- Anhydrous potassium carbonate (0.01 mol, 1.38 g)

- Nitromethane (0.01 mol, 0.54 mL)

-

- Ultrasonic reaction for 3–10 hours at 30–70 °C

-

- Product with 95% yield, brownish color

- Molecular formula: C30H37NO7

- Spectroscopic data (¹H NMR) confirm structure

- Elemental analysis closely matches theoretical values

This method leverages ultrasonic energy to facilitate the reaction, improving yield and reducing reaction time compared to conventional stirring.

General Synthetic Procedure for 1,4-Pentadien-3-one Derivatives

Research on 1,4-pentadien-3-one derivatives containing triazine moieties provides a generalized synthetic approach applicable to similar compounds:

- Starting materials: Benzyl, biacetyl, and thio-semicarbazide

- Reaction medium: Acetic acid and water

- Temperature: 100–110 °C for 6–8 hours to form intermediates

- Subsequent step: Reaction of intermediates with potassium carbonate in dimethylformamide at room temperature for 6–8 hours

- Purification: Silica-gel column chromatography

This method demonstrates the feasibility of constructing complex pentadienone frameworks under relatively mild conditions, which could be adapted for 1,4-pentadiyn-3-one derivatives.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Reaction Time | Temperature Range | Yield (%) | Notes |

|---|---|---|---|---|---|

| Claisen-Schmidt Condensation (Dienone) | 4-Methoxybenzaldehyde + Acetone + NaOH/Ethanol | 3–6 hours | Room temperature | High (~85–95%) | Common for dienone analogs; scalable industrially |

| Ultrasonic-Assisted Synthesis (Patent) | Bis-methoxyphenyl derivative + K2CO3 + DMF + Nitromethane + Ultrasound | 3–10 hours | 30–70 °C | 95 | Enhanced reaction rate and yield by ultrasound |

| Triazine-Containing Derivatives Synthesis | Benzyl + Biacetyl + Thio-semicarbazide + K2CO3 + DMF | 6–8 hours | 25–110 °C | Moderate to High | Multi-step; adaptable for pentadienone framework |

Analytical and Spectroscopic Confirmation

- Nuclear Magnetic Resonance (NMR): Proton NMR confirms aromatic and alkyne proton environments. For example, signals between 6.6–6.9 ppm correspond to aromatic protons, and methoxy groups appear near 3.8 ppm.

- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages closely match calculated values, confirming purity and composition.

- Infrared Spectroscopy (IR): Characteristic carbonyl stretch near 1670 cm⁻¹ and alkyne C≡C stretches are typical, although specific data for this exact compound are limited.

- Mass Spectrometry: Confirms molecular weight and fragmentation pattern consistent with the diynone structure.

Summary and Recommendations

The preparation of 1,4-Pentadiyn-3-one, 1,5-bis(4-methoxyphenyl)- is primarily approached through adaptations of known condensation and coupling reactions. The Claisen-Schmidt condensation is a well-established method for closely related dienone analogs, offering high yields and scalability. Ultrasonic-assisted synthesis provides an innovative alternative, improving reaction efficiency and yield. The triazine-derivative synthetic route demonstrates the versatility of the pentadienone scaffold construction.

For practical laboratory synthesis or industrial scale-up, the ultrasonic-assisted method and Claisen-Schmidt condensation stand out as the most effective. Further optimization may involve exploring palladium-catalyzed coupling reactions to directly install the diynone moiety.

Chemical Reactions Analysis

1,4-Pentadiyn-3-one, 1,5-bis(4-methoxyphenyl)- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

While specific applications of 1,4-Pentadiyn-3-one, 1,5-bis(4-methoxyphenyl) are not detailed in the provided search results, a related compound, Penta-1,4-diyn-3-ol, has a wide range of applications in scientific research:

- Chemistry It is used as a building block in the synthesis of natural products and complex organic molecules.

- Biology: It is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

- Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Penta-1,4-diyn-3-ol's mechanism of action involves interaction with molecular targets and pathways, with alkyne and alcohol functional groups allowing it to participate in nucleophilic addition and substitution reactions.

Biological Activities of Penta-1,4-diyn-3-ol Derivatives

Penta-1,4-diyn-3-ol is of interest in medicinal chemistry due to its diverse biological activities. Key findings include:

- Anticancer Activity: Derivatives have demonstrated antiproliferative effects against cancer cell lines, with some outperforming the drug sorafenib.

- Antiviral Activity: Certain derivatives possess antiviral properties against Tobacco Mosaic Virus (TMV), with molecular docking studies suggesting strong binding affinities toward TMV coat proteins.

- Antibacterial and Antifungal Properties: Derivatives have shown effectiveness against bacterial strains and fungi, indicating potential as a broad-spectrum antimicrobial agent.

- Anti-inflammatory Effects: The compound's anti-inflammatory properties have been explored, revealing mechanisms that inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Antiproliferative Activity Against Cancer Cells: A series of penta-1,4-dienone derivatives were synthesized and tested for their effect on cancer cell growth, with most compounds showing significant inhibition against HepG2 cells.

Evaluation of Antiviral Activity: Several penta-1,4-dienone oxime ether derivatives were synthesized and evaluated for their efficacy against TMV, highlighting the potential for developing new antiviral agents.

Retrosynthesis Analysis

Retrosynthesis analysis employs models leveraging a database of chemical reactions to predict feasible synthetic routes, specifically designed for one-step synthesis to provide concise and direct routes for target compounds. These tools utilize databases such as PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS.

Antiproliferative Activity of Triazoles

Mechanism of Action

The mechanism of action of 1,4-Pentadiyn-3-one, 1,5-bis(4-methoxyphenyl)- involves its interaction with specific molecular targets. For example, in biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt cellular processes and lead to the desired therapeutic effects, such as the inhibition of cancer cell growth . The compound’s methoxy groups play a crucial role in its activity, as they can participate in hydrogen bonding and other interactions with target molecules .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Electronic and Physical Properties

A key determinant of chemical behavior is the electronic nature of substituents. Below is a comparison of derivatives with varying aryl groups:

Key Observations

- Electron-donating groups (e.g., OCH₃, N(CH₃)₂) enhance stability and reactivity in cyclization reactions .

- Electron-withdrawing groups (e.g., NO₂) reduce solubility and may complicate synthetic pathways .

- Hydroxyl groups introduce hydrogen bonding, improving bioactivity but requiring protection during synthesis .

Antitumor Activity

- The 4-methoxyphenyl derivative demonstrates tumor-selective cytotoxicity , with LD₅₀ = 8.54 g/kg, indicating low systemic toxicity . In contrast, doxorubicin (control) has LD₅₀ = 20 mg/kg, highlighting its higher toxicity .

- Aminomethyl derivatives of the 4-hydroxy-3-methoxyphenyl analog show tumor selectivity (CC₅₀: <10 µM for HSC-2 cells vs. >50 µM for non-malignant HGF cells) .

Anti-Allergic Activity

- The 4'-hydroxy-3'-methoxyphenyl variant inhibits histamine and β-hexosaminidase release in mast cells (IC₅₀: ~10 µM), surpassing curcumin’s efficacy due to improved stability .

Biological Activity

1,4-Pentadiyn-3-one, 1,5-bis(4-methoxyphenyl)- is a compound of significant interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This compound is a derivative of pentadienone and features two methoxyphenyl groups, which may contribute to its pharmacological properties.

- Chemical Formula : C19H18O3

- Molecular Weight : 294.35 g/mol

- CAS Number : 37951-12-5

- IUPAC Name : (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

- Physical Form : Crystalline powder

- Melting Point : 129°C

Biological Activity Overview

The biological activity of 1,4-Pentadiyn-3-one, 1,5-bis(4-methoxyphenyl)- has been explored in various studies, revealing its potential as an anti-cancer agent and an inhibitor of specific enzymes.

Anticancer Activity

Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of methoxy groups is believed to enhance the lipophilicity and biological activity of the compound.

Enzyme Inhibition

Studies suggest that this compound may act as an inhibitor for certain enzymes involved in cancer progression. The mechanism involves the interaction of the compound with active sites on these enzymes, potentially altering their function and leading to reduced tumor growth.

The proposed mechanism of action for 1,4-Pentadiyn-3-one, 1,5-bis(4-methoxyphenyl)- includes:

- Covalent Bond Formation : The carbonyl group can form covalent bonds with nucleophilic sites on proteins.

- Disruption of Enzyme Function : By binding to active sites on enzymes, the compound may inhibit their activity, leading to decreased proliferation of cancer cells.

Study 1: Cytotoxicity Against Cancer Cell Lines

In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of various derivatives of pentadienone. The results showed that compounds with methoxy substitutions exhibited significant cytotoxicity against breast and lung cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Journal of Medicinal Chemistry |

| A549 (Lung) | 12.8 | Journal of Medicinal Chemistry |

Study 2: Enzyme Inhibition Profile

A study focused on the inhibition profile of similar compounds indicated that 1,4-Pentadiyn-3-one derivatives could inhibit proteasome activity, which is crucial for regulating protein turnover in cancer cells.

Q & A

Q. Methodological Answer :

- IR Spectroscopy : Confirm the α,β-unsaturated ketone moiety via strong C=O stretching at ~1670 cm⁻¹ and conjugated C=C bands at ~1600 cm⁻¹ .

- NMR : ¹H NMR (CDCl₃) shows methoxy protons as singlets at δ 3.8–3.9 ppm, with olefinic protons as doublets (J = 15 Hz) at δ 6.4–7.2 ppm .

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 323.1, with fragmentation patterns aligning with retro-aldol cleavage .

Advanced: How can computational modeling predict the electronic properties of this compound for photochemical applications?

Q. Methodological Answer :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) to model HOMO-LUMO gaps. Studies show a gap of ~3.2 eV, indicating potential UV absorption at 350–400 nm .

- Solvatochromism Analysis : TD-DFT simulations in ethanol solvent correlate with experimental UV-Vis λmax at 365 nm (±5 nm) .

- Charge Transfer Studies : Natural Bond Orbital (NBO) analysis reveals electron delocalization between methoxy groups and the pentadienone backbone, critical for designing optoelectronic materials .

Basic: What safety protocols are critical when handling intermediates like p-anisaldehyde during synthesis?

Q. Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of p-anisaldehyde vapors (TLV: 2 ppm) .

- PPE : Nitrile gloves and safety goggles are mandatory; p-anisaldehyde is a skin irritant (LD50: 1500 mg/kg, oral rat) .

- Waste Disposal : Neutralize alkaline reaction mixtures with acetic acid before disposal to prevent environmental release .

Advanced: What mechanistic insights explain regioselectivity in the aldol condensation of 4-methoxyphenyl derivatives?

Q. Methodological Answer :

- Transition-State Analysis : DFT studies indicate that the para-methoxy group stabilizes the enolate intermediate via resonance, directing attack at the α-position of the aldehyde .

- Steric Effects : Bulky substituents on the aryl rings favor trans-addition, confirmed by X-ray crystallography of analogous compounds .

- Kinetic Control : Lower temperatures (0–5°C) favor the kinetic enolate, while higher temperatures (25°C) promote thermodynamic control, altering product distribution .

Basic: How can chromatographic methods resolve impurities in the final product?

Q. Methodological Answer :

- Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) to separate unreacted p-anisaldehyde (Rf = 0.5) from the product (Rf = 0.3) .

- HPLC : A C18 column with acetonitrile/water (70:30) at 1 mL/min detects residual starting materials (retention time: 2.1 minutes) versus product (4.3 minutes) .

Advanced: What role do solvent polarity and proticity play in the reaction’s stereochemical outcome?

Q. Methodological Answer :

- Polar Protic Solvents (e.g., ethanol) : Stabilize charged intermediates, favoring syn-addition (cis-configuration) with diastereomeric excess >80% .

- Aprotic Solvents (e.g., THF) : Reduce transition-state solvation, leading to anti-addition (trans-configuration), as shown in NOESY studies of similar compounds .

Basic: What are the stability considerations for storing 1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one?

Q. Methodological Answer :

- Light Sensitivity : Store in amber vials under nitrogen; UV exposure induces [2+2] cycloaddition, forming dimers detectable via MS .

- Temperature : Long-term storage at –20°C prevents degradation (t1/2 >2 years), whereas room temperature leads to 10% decomposition in 6 months .

Advanced: How can green chemistry principles be applied to improve the sustainability of its synthesis?

Q. Methodological Answer :

- Solvent Replacement : Substitute ethanol with cyclopentyl methyl ether (CPME), reducing E-factor by 40% while maintaining yield .

- Catalyst Recycling : Immobilize KOH on mesoporous silica (SBA-15), enabling 5 reaction cycles with <5% activity loss .

- Waste Minimization : Adopt continuous-flow microreactors to reduce solvent use by 70% and reaction time by 50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.